TRPM8 Antagonist Potency of N-Aryl Spiro[chromene-2,4'-piperidine]-1'-carboxamides: Class-Level SAR Context
No direct head-to-head TRPM8 IC50 data for the m-tolyl analog was found in the primary literature. The closest published comparator is the (R)-(-)-10e enantiomer (an N-aryl spiro[chromene-2,4'-piperidine]-1'-carboxamide with a different substitution pattern), which achieved an IC50 of 8.9 nM against TRPM8 in a fluorescence-based calcium flux assay [1]. Class-level SAR demonstrates that the N-aryl group is a critical potency determinant: within the 4-hydroxy sub-series, IC50 values spanned from 8.9 nM to >1,000 nM depending on aryl substituent identity and position [1].
| Evidence Dimension | TRPM8 channel inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | (R)-(-)-10e (a 4-hydroxy N-aryl spiro[chromene-2,4'-piperidine]-1'-carboxamide): IC50 = 8.9 nM |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | Fluorescence-based calcium flux assay in TRPM8-expressing cells (Chaudhari et al., 2013) |
Why This Matters
The m-tolyl substitution pattern occupies a distinct region of the TRPM8 pharmacophore; users requiring specific N-aryl substitution for SAR exploration or patent circumvention cannot assume equipotency with published lead compounds.
- [1] Chaudhari, S.S., Kadam, A.B., Khairatkar-Joshi, N., Mukhopadhyay, I., Karnik, P.V., Raghuram, A., Rao, S.S., Thomas, A. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorg. Med. Chem. 2013, 21, 6542–6553. View Source
